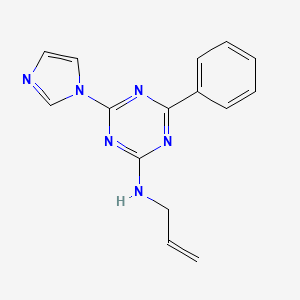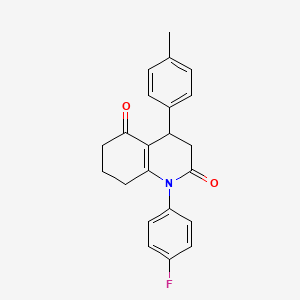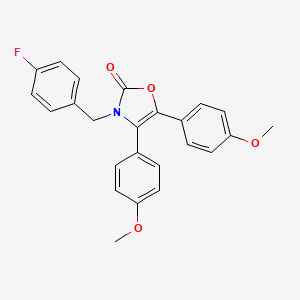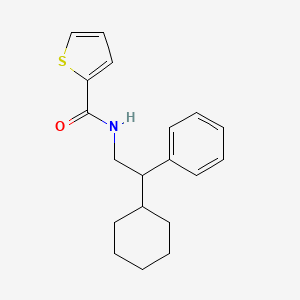
N-allyl-4-(1H-imidazol-1-yl)-6-phenyl-1,3,5-triazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-allyl-N-[4-(1H-imidazol-1-yl)-6-phenyl-1,3,5-triazin-2-yl]amine is a complex organic compound that features an imidazole ring, a triazine ring, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-allyl-N-[4-(1H-imidazol-1-yl)-6-phenyl-1,3,5-triazin-2-yl]amine typically involves multiple stepsThe reaction conditions often involve the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-allyl-N-[4-(1H-imidazol-1-yl)-6-phenyl-1,3,5-triazin-2-yl]amine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The triazine ring can be reduced to form different derivatives.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while reduction of the triazine ring can produce various amine derivatives.
Scientific Research Applications
N-allyl-N-[4-(1H-imidazol-1-yl)-6-phenyl-1,3,5-triazin-2-yl]amine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential as an anticancer and antimicrobial agent.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N-allyl-N-[4-(1H-imidazol-1-yl)-6-phenyl-1,3,5-triazin-2-yl]amine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the triazine ring can interact with nucleophilic sites in biological molecules. These interactions can modulate enzymatic activity and receptor function, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-allyl-N-[4-(1H-imidazol-1-yl)-6-methyl-1,3,5-triazin-2-yl]amine
- N-allyl-N-[4-(1H-imidazol-1-yl)-6-ethyl-1,3,5-triazin-2-yl]amine
- N-allyl-N-[4-(1H-imidazol-1-yl)-6-propyl-1,3,5-triazin-2-yl]amine
Uniqueness
N-allyl-N-[4-(1H-imidazol-1-yl)-6-phenyl-1,3,5-triazin-2-yl]amine is unique due to the presence of the phenyl group, which can enhance its stability and reactivity compared to its methyl, ethyl, and propyl analogs. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C15H14N6 |
|---|---|
Molecular Weight |
278.31 g/mol |
IUPAC Name |
4-imidazol-1-yl-6-phenyl-N-prop-2-enyl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C15H14N6/c1-2-8-17-14-18-13(12-6-4-3-5-7-12)19-15(20-14)21-10-9-16-11-21/h2-7,9-11H,1,8H2,(H,17,18,19,20) |
InChI Key |
UDDCYCCMVCYADO-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC1=NC(=NC(=N1)C2=CC=CC=C2)N3C=CN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(1R)-octahydro-2H-quinolizin-1-ylmethyl [(3-chloro-4-fluorophenoxy)sulfonyl]carbamate](/img/structure/B11498314.png)
![Ethyl 4-({[1-(4-methoxyphenyl)-5-oxo-3-(2,3,4,5-tetrafluorobenzyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11498318.png)
![4-(thiophen-3-yl)-1-[4-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B11498325.png)
![2-[5-(2-fluorophenoxy)-3-nitro-1H-1,2,4-triazol-1-yl]acetamide](/img/structure/B11498327.png)
![2-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]-1-[3-(phenylcarbonyl)imidazolidin-1-yl]ethanone](/img/structure/B11498338.png)
![3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(2-phenylethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11498356.png)
![8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B11498363.png)
![4-(dibenzo[b,d]furan-2-yl)-N-(2,4-dimethylphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11498366.png)
![Ethyl 5-(cyclohexylcarbamoyl)-2-{[(3,4-dichlorophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11498368.png)

![2-{[5-(morpholin-4-ylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3-nitrophenyl)ethanone](/img/structure/B11498380.png)
![N-(spiro[1,3-benzodioxole-2,1'-cyclopentan]-5-yl)-9H-fluorene-2-sulfonamide](/img/structure/B11498394.png)
